![molecular formula C16H19NO3 B14040545 (S)-3-([1,1'-Biphenyl]-4-yl)-2-amino-2-methylpropanoic acid hydrate](/img/structure/B14040545.png)
(S)-3-([1,1'-Biphenyl]-4-yl)-2-amino-2-methylpropanoic acid hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-Alpha-methyl-beta-(4-biphenyl)alanine h2o is a synthetic amino acid derivative. It is known for its unique structure, which includes a biphenyl group attached to an alanine backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (S)-Alpha-methyl-beta-(4-biphenyl)alanine h2o typically involves the use of biphenyl derivatives. One common method is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of aryl halides with boronic acids in the presence of a palladium catalyst . This reaction is favored due to its mild conditions and high functional group tolerance.
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic methodologies such as the Wurtz-Fittig reaction, Ullmann coupling, and other electrophilic substitution reactions . These methods allow for the efficient production of biphenyl derivatives on a large scale.
Analyse Chemischer Reaktionen
Types of Reactions: (S)-Alpha-methyl-beta-(4-biphenyl)alanine h2o undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic substitution reactions are common, where the biphenyl group can undergo halogenation, nitration, and sulfonation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
(S)-Alpha-methyl-beta-(4-biphenyl)alanine h2o has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of (S)-Alpha-methyl-beta-(4-biphenyl)alanine h2o involves its interaction with specific molecular targets. In biological systems, it can mimic natural amino acids and incorporate into proteins, thereby affecting their structure and function . The biphenyl group can interact with hydrophobic pockets in proteins, influencing their activity and stability.
Vergleich Mit ähnlichen Verbindungen
4-Biphenylyl-L-alanine: This compound is structurally similar but lacks the alpha-methyl group.
Phenylalanine Derivatives: These include various substituted phenylalanines that have different functional groups attached to the phenyl ring.
Uniqueness: (S)-Alpha-methyl-beta-(4-biphenyl)alanine h2o is unique due to its specific structural features, such as the alpha-methyl group and the biphenyl moiety. These features confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C16H19NO3 |
|---|---|
Molekulargewicht |
273.33 g/mol |
IUPAC-Name |
(2S)-2-amino-2-methyl-3-(4-phenylphenyl)propanoic acid;hydrate |
InChI |
InChI=1S/C16H17NO2.H2O/c1-16(17,15(18)19)11-12-7-9-14(10-8-12)13-5-3-2-4-6-13;/h2-10H,11,17H2,1H3,(H,18,19);1H2/t16-;/m0./s1 |
InChI-Schlüssel |
MGGKUEZQUMJYDC-NTISSMGPSA-N |
Isomerische SMILES |
C[C@](CC1=CC=C(C=C1)C2=CC=CC=C2)(C(=O)O)N.O |
Kanonische SMILES |
CC(CC1=CC=C(C=C1)C2=CC=CC=C2)(C(=O)O)N.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





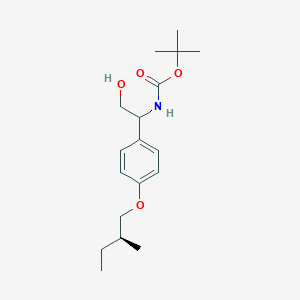


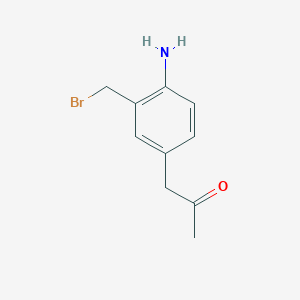

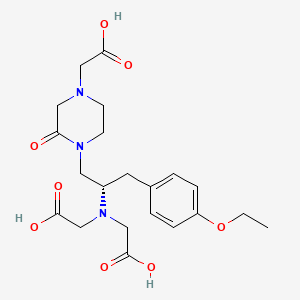
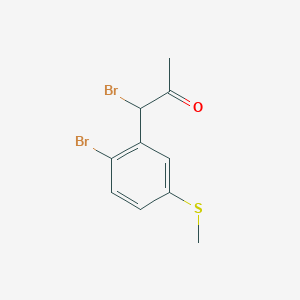
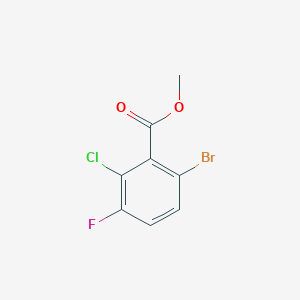

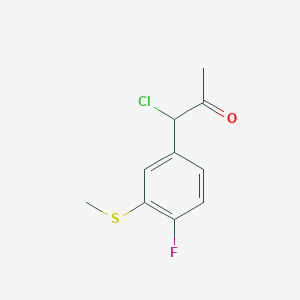
![Cis-Benzyl 3-Azabicyclo[4.1.0]Heptan-1-Ylcarbamate](/img/structure/B14040551.png)
